7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride

FAAH inhibition spirocyclic scaffold lead identification

7-Azaspiro[3.5]nonane-9-carboxylic acid hydrochloride (CAS 2243510-57-6) is a spirocyclic amino acid building block with the molecular formula C₉H₁₆ClNO₂ and a molecular weight of 205.68 g/mol. The compound is supplied as the hydrochloride salt of the free base 7-azaspiro[3.5]nonane-5-carboxylic acid (CAS 2243509-69-3) and is commercially available at ≥98% purity.

Molecular Formula C9H16ClNO2
Molecular Weight 205.68
CAS No. 2243510-57-6
Cat. No. B2375800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride
CAS2243510-57-6
Molecular FormulaC9H16ClNO2
Molecular Weight205.68
Structural Identifiers
SMILESC1CC2(C1)CCNCC2C(=O)O.Cl
InChIInChI=1S/C9H15NO2.ClH/c11-8(12)7-6-10-5-4-9(7)2-1-3-9;/h7,10H,1-6H2,(H,11,12);1H
InChIKeyJQPQQQZCYBACMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Azaspiro[3.5]nonane-9-carboxylic acid hydrochloride (CAS 2243510-57-6): Baseline Identity for Scientific Procurement


7-Azaspiro[3.5]nonane-9-carboxylic acid hydrochloride (CAS 2243510-57-6) is a spirocyclic amino acid building block with the molecular formula C₉H₁₆ClNO₂ and a molecular weight of 205.68 g/mol . The compound is supplied as the hydrochloride salt of the free base 7-azaspiro[3.5]nonane-5-carboxylic acid (CAS 2243509-69-3) and is commercially available at ≥98% purity . The core scaffold contains a 7-azaspiro[3.5]nonane bicyclic system with a carboxylic acid substituent at the 9-position (also designated the 5-position in certain nomenclature systems), providing a defined exit vector for amide coupling and further derivatization in medicinal chemistry programs [1].

Why Generic Substitution Fails for 7-Azaspiro[3.5]nonane-9-carboxylic acid hydrochloride in Drug Discovery Programs


Substituting 7-azaspiro[3.5]nonane-9-carboxylic acid hydrochloride with a regioisomeric azaspiro carboxylic acid (e.g., the 7-carboxylate or 2-carboxylate isomer) or with a non-spirocyclic amino acid (e.g., piperidine-4-carboxylic acid or pipecolic acid) alters three critical molecular parameters simultaneously: (i) the geometrically constrained exit vector of the carboxylic acid relative to the spirocyclic nitrogen, which dictates the spatial orientation of elaborated substituents; (ii) the intramolecular hydrogen-bonding capacity and basicity of the secondary amine, which affect subsequent N-capping reactions; and (iii) the conformational rigidity imparted by the spiro[3.5] framework, which has been shown to distinguish this scaffold from alternative spirocyclic cores in target-engagement assays [1][2]. Because the 7-azaspiro[3.5]nonane core was specifically selected over other spirocyclic scaffolds on the basis of quantitative FAAH potency (kᵢₙₐ꜀ₜ/Kᵢ > 1500 M⁻¹s⁻¹), exchanging the carboxylic acid positional isomer or the core itself introduces unquantified risk into established structure–activity relationships [1].

Product-Specific Quantitative Differentiation: 7-Azaspiro[3.5]nonane-9-carboxylic acid hydrochloride


Scaffold-Level FAAH Inhibitory Potency: 7-Azaspiro[3.5]nonane Core Versus Alternative Spirocyclic Cores

In a comparative scaffold-screening study, the 7-azaspiro[3.5]nonane core demonstrated FAAH kᵢₙₐ꜀ₜ/Kᵢ values exceeding 1500 M⁻¹s⁻¹, which clearly distinguished it from other spirocyclic cores evaluated under identical assay conditions. The study compared multiple spirocyclic series; 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane were the only two scaffolds to surpass this threshold, forming the basis for lead optimization campaigns [1]. Because the target compound is the 9-carboxylic acid derivative of the 7-azaspiro[3.5]nonane scaffold, it inherits this validated core geometry, whereas purchasing an alternative spirocyclic amino acid (e.g., 2-azaspiro[3.5]nonane-1-carboxylic acid or 5-azaspiro[3.5]nonane-2-carboxylic acid) provides no comparable published target-engagement validation for FAAH or related serine hydrolases.

FAAH inhibition spirocyclic scaffold lead identification endocannabinoid system

Regioisomeric Differentiation: 9-Carboxylic Acid Versus 7-Carboxylic Acid Isomer for Muscarinic M4 Receptor Antagonist Programs

The granted US patent 11,149,022 B2 (Vanderbilt University) specifically claims substituted 7-azaspiro[3.5]nonane compounds of formula (I) as antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4), with the substitution pattern dictated by the carboxylic acid attachment point [1]. The 9-carboxylic acid regioisomer (designated 5-carboxylic acid in the patent nomenclature) provides an exit vector that is geometrically distinct from the 7-carboxylic acid isomer; the 7-carboxylic acid isomer yields N-carboxylate/carboxamide derivatives utilized in the Sanofi FAAH inhibitor series [2], whereas the 9-carboxylic acid isomer enables attachment at the carbon framework of the six-membered ring, directly impacting the spatial presentation of the elaborated pharmacophore. No single synthetic route provides both regioisomers from a common late-stage intermediate; procurement of the incorrect positional isomer necessitates a separate multi-step synthesis.

muscarinic M4 receptor neurological disorders spirocyclic antagonist medicinal chemistry

Crystallographic Validation: Fragment Binding to SARS-CoV-2 NSP3 Macrodomain

A derivative of 7-azaspiro[3.5]nonane-5-carboxylic acid — (5R)-7-(7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-7-azaspiro[3.5]nonane-5-carboxylic acid — was successfully co-crystallized with the SARS-CoV-2 NSP3 macrodomain (PDB entry 5SRE), demonstrating that the 7-azaspiro[3.5]nonane-9-carboxylic acid scaffold is competent for fragment elaboration and target engagement in a high-resolution structural biology context [1]. This provides experimental validation that derivatives of this specific building block are amenable to X-ray crystallographic structure determination, a capability that is not automatically transferable to alternative spirocyclic amino acid building blocks without equivalent structural biology precedent.

SARS-CoV-2 NSP3 macrodomain fragment-based drug discovery X-ray crystallography

Hydrochloride Salt Form: Physicochemical Handling Advantages Over the Free Base

The hydrochloride salt (CAS 2243510-57-6, MW 205.68) provides a defined stoichiometric solid form with a GHS hazard classification of Warning (H315-H319-H335) that is fully characterized by the vendor , in contrast to the free base (CAS 2243509-69-3, MW 169.22) for which commercial availability and characterization data are sparser. While comparative solubility or hygroscopicity data for this specific salt pair are not publicly available, the general principle that secondary amine hydrochlorides exhibit enhanced aqueous solubility and superior solid-state handling characteristics relative to their free-base zwitterionic amino acid counterparts is well established and directly applicable to procurement decisions for building blocks intended for aqueous-phase amide coupling or parallel library synthesis.

salt selection solid-state stability aqueous solubility building block procurement

Optimal Application Scenarios for 7-Azaspiro[3.5]nonane-9-carboxylic acid hydrochloride Based on Available Evidence


FAAH Inhibitor Lead Optimization Programs

For medicinal chemistry teams pursuing fatty acid amide hydrolase (FAAH) inhibitors, this building block provides direct entry into the 7-azaspiro[3.5]nonane scaffold series that has been quantitatively validated with kᵢₙₐ꜀ₜ/Kᵢ values exceeding 1500 M⁻¹s⁻¹, a potency threshold that distinguished this scaffold from other spirocyclic cores [1]. The 9-carboxylic acid functionality allows C-ring elaboration distinct from the N-substitution pattern of the 7-carboxylate FAAH inhibitor series developed by Sanofi.

Muscarinic M4 Receptor Antagonist Development

Programs targeting the M4 muscarinic acetylcholine receptor can leverage this building block to access the substituted 7-azaspiro[3.5]nonane chemotype specifically claimed in US Patent 11,149,022 B2 [2]. The 9-carboxylic acid regioisomer is the required intermediate for constructing the substitution pattern exemplified in the Vanderbilt patent; procurement of the 7-carboxylic acid isomer would route synthesis toward an unrelated compound series.

Fragment-Based Drug Discovery with Crystallographic Readout

The demonstrated co-crystallization of a 7-azaspiro[3.5]nonane-5-carboxylic acid derivative with the SARS-CoV-2 NSP3 macrodomain (PDB 5SRE) establishes precedent for fragment elaboration and structural biology applications [3]. Research groups conducting fragment screens by X-ray crystallography can incorporate this building block with confidence that elaborated derivatives are compatible with protein co-crystallization.

Parallel Library Synthesis Requiring Defined Salt Stoichiometry

High-throughput synthesis and purification workflows benefit from the hydrochloride salt form (CAS 2243510-57-6), which provides a defined stoichiometric composition (C₉H₁₆ClNO₂, MW 205.68), a verified purity of 98%, and fully disclosed safety and storage specifications (GHS Warning, H315-H319-H335, store cool and dry) . These parameters reduce variability in amide coupling reactions and facilitate automated liquid-handling workflows.

Quote Request

Request a Quote for 7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.